![molecular formula C15H16N2O2S B11992208 2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a furan ring substituted with methyl groups and a carboxylic acid group, along with a hydrazide linkage to a benzylidene moiety containing a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions.
Hydrazide formation: Reaction of the carboxylic acid with hydrazine or its derivatives.
Benzylidene linkage: Condensation of the hydrazide with 4-methylsulfanylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced benzylidene derivatives, hydrogenated furan rings.
Substitution products: Halogenated furans, substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
Furan-3-carboxylic acid: A related compound with a carboxylic acid group on the furan ring.
Benzylidene hydrazides: A class of compounds with similar hydrazide linkages to benzylidene moieties.
Uniqueness
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanyl group, in particular, may impart distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H16N2O2S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,5-dimethyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(11(2)19-10)15(18)17-16-9-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Clé InChI |
LQIIUOLZXOQVCW-CXUHLZMHSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)SC |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
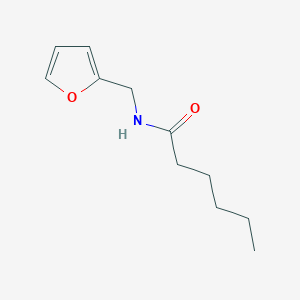
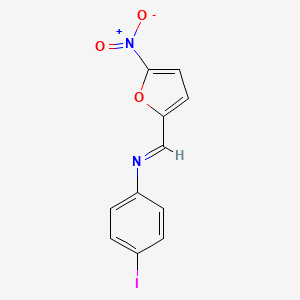
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

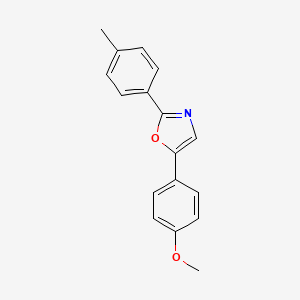
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)


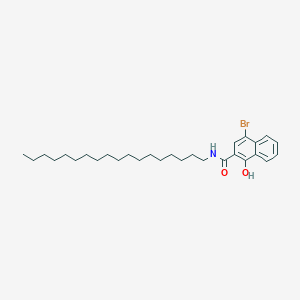
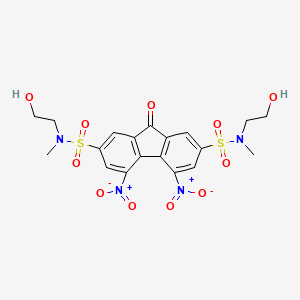
![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
